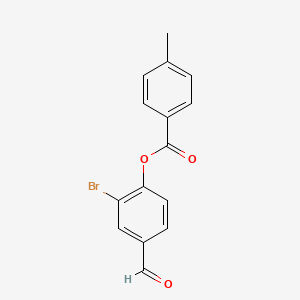

2-bromo-4-formylphenyl 4-methylbenzoate

Description

2-Bromo-4-formylphenyl 4-methylbenzoate is a brominated aromatic ester characterized by a formyl group at the 4-position and a bromine atom at the 2-position on the phenyl ring, esterified with 4-methylbenzoic acid. Its structural features, including the electron-withdrawing bromine and formyl groups, influence its reactivity and physical properties, such as solubility and crystallinity .

Properties

IUPAC Name |

(2-bromo-4-formylphenyl) 4-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrO3/c1-10-2-5-12(6-3-10)15(18)19-14-7-4-11(9-17)8-13(14)16/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQZORFZPWQXGOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

4-Bromo-2-formylphenyl 4-Methoxybenzoate (C₁₅H₁₁BrO₄)

- Substituents : The 4-methyl group in the target compound is replaced with a methoxy (-OCH₃) group.

- The molecular weight (335.153 g/mol) is slightly higher due to the oxygen atom .

- Synthesis : Similar esterification methods are employed, but starting with 4-methoxybenzoic acid.

4-Formyl-2-nitrophenyl 4-Bromo-benzoate

- Substituents: A nitro (-NO₂) group replaces the bromine at the 2-position.

- Impact : The nitro group is strongly electron-withdrawing, making the compound more reactive in electrophilic substitutions. Crystallographic data (R factor = 0.041) confirms planar geometry, with intramolecular interactions influencing packing efficiency .

2-Bromo-4-formyl-6-methoxyphenyl 2-Chlorobenzoate (C₁₅H₁₀BrClO₄)

- Substituents : Additional methoxy (-OCH₃) at the 6-position and a chlorine atom on the benzoate ring.

- Impact : The chlorine atom increases molecular weight (369.59 g/mol) and may alter photophysical properties. Predicted density (1.561 g/cm³) suggests tighter crystal packing compared to the methyl analogue .

Ester Group Modifications

Methyl 4-Bromo-2-formylbenzoate (C₁₀H₇BrO₃)

2-(4-Bromophenyl)-2-oxoethyl 4-Methylbenzoate

- Structure : The formyl group is replaced with a ketone (oxoethyl) moiety.

- Impact : The ketone enhances hydrogen-bonding capacity, as evidenced by crystallographic studies (C–C bond length = 0.004 Å). This compound is utilized in synthesizing heterocycles like oxazoles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.